Methyl 2-[4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]benzoate
Description
Methyl 2-[4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]benzoate is a synthetic compound featuring a piperidine ring substituted with a 2,5-dioxoimidazolidin moiety, linked via a carbonyl group to a methyl benzoate ester. The compound’s structural complexity positions it as a candidate for comparative analysis with analogs sharing piperidine/piperazine, heterocyclic, or ester-based motifs.
Properties
IUPAC Name |
methyl 2-[4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-25-16(23)13-5-3-2-4-12(13)15(22)19-8-6-11(7-9-19)20-14(21)10-18-17(20)24/h2-5,11H,6-10H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKXKWRGYUHWFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency. Purification processes such as recrystallization and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-[4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]benzoate involves its interaction with specific molecular targets. The imidazolidinone ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. These interactions can lead to the activation or inhibition of biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine/Piperidine Cores
The compound differs from piperazine-based analogs (e.g., Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1)) by replacing piperazine with piperidine, reducing nitrogen content and altering polarity. Piperazine derivatives (C1–C7 in ) feature a quinoline-carbonyl group instead of the imidazolidinone, introducing aromaticity and varying electronic effects depending on substituents (e.g., halogens, methoxy).
Pharmacological Activity
In contrast, quinoline derivatives (C1–C7) may target kinases or antimicrobial pathways due to their aromatic systems . The absence of a quinoline ring in the target compound could reduce off-target effects but may limit broad-spectrum activity compared to C1–C6.
Physicochemical Properties
- Solubility: The piperidine core and dioxoimidazolidin group may enhance aqueous solubility compared to halogenated quinolines (e.g., C2, C3), which are more lipophilic .
- Stability : The benzoate ester in the target compound is susceptible to hydrolysis, similar to pesticide esters in (e.g., diclofop-methyl). However, the dioxoimidazolidin group could stabilize the molecule via intramolecular hydrogen bonding .
Biological Activity
Methyl 2-[4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]benzoate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This molecular structure includes an imidazolidinone moiety which is known for its significant interaction with various biological targets.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The imidazolidinone structure allows it to interact with enzymes such as protein tyrosine phosphatases (PTP), which are crucial in cellular signaling pathways. Studies have indicated that derivatives of this compound can inhibit PTP1B, a target for diabetes and obesity treatments .
- Receptor Binding : The compound may also bind to various receptors, modulating their activity and influencing physiological responses. This interaction is facilitated by the piperidine and benzoate components, which enhance binding affinity .
Antidiabetic Effects
Recent studies have highlighted the compound's potential in improving insulin sensitivity. For instance, it has been shown to enhance glucose uptake in muscle cells and improve oral glucose tolerance in diabetic models. This effect is attributed to its ability to modulate insulin signaling pathways .
Anticancer Properties
Research indicates that the compound may possess anticancer properties through the induction of apoptosis in cancer cells. In vitro studies demonstrate that it can inhibit cell proliferation in various cancer cell lines by triggering apoptotic pathways .
Data Table: Summary of Biological Activities
| Activity | Effect | Study Reference |
|---|---|---|
| Antidiabetic | Enhanced glucose uptake | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | PTP1B inhibition |
Case Study 1: Antidiabetic Activity
A study conducted on diabetic rat models demonstrated that administration of this compound resulted in a significant reduction in blood glucose levels. The mechanism was linked to enhanced insulin signaling through increased expression of insulin receptor substrates (IRS) and phosphoinositide 3-kinase (PI3K) pathways .
Case Study 2: Anticancer Potential
In vitro experiments using human cancer cell lines showed that the compound induced apoptosis via mitochondrial pathways. The study reported a decrease in cell viability and an increase in markers associated with programmed cell death after treatment with the compound .
Q & A
Q. Example NMR Data from Analogues :
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Piperidine CH2 | 2.5–3.5 | m | |
| Benzoate OCH3 | 3.85 | s |
Advanced Research Questions
How do steric and electronic effects influence the reactivity of the dioxoimidazolidine moiety in derivatization reactions?
Methodological Answer:
- Steric hindrance : The 2,5-dioxoimidazolidine group restricts nucleophilic attack at the carbonyl due to its rigid bicyclic structure. Use bulky bases (e.g., DBU) to deprotonate NH for selective alkylation .
- Electronic effects : Electron-withdrawing groups on the benzoate enhance electrophilicity of the adjacent carbonyl. Substituent effects can be quantified via Hammett σ constants .
- Case Study : In analogues, electron-deficient aryl groups increased hydrolysis rates by 2-fold in pH 7.4 buffer, as measured by UV-Vis kinetics .
What strategies resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?
Methodological Answer:
- Metabolic stability : Assess hepatic microsomal degradation (e.g., rat/human liver microsomes). If t₁/₂ < 30 min, consider prodrug strategies (e.g., ester masking of the benzoate) .
- Protein binding : Use equilibrium dialysis to measure plasma protein binding (>95% binding reduces free drug concentration) .
- Species-specific differences : Compare target affinity across species (e.g., human vs. murine receptors) using SPR or radioligand binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
